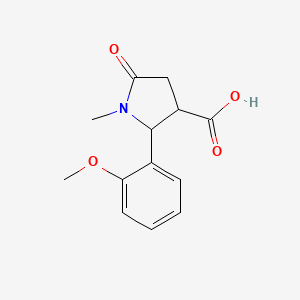
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
説明
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a member of the pyrrolidine derivative family, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its antimicrobial properties.
- Molecular Formula : C13H15NO4
- Molecular Weight : 249.27 g/mol
- CAS Number : 75810-51-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The compound has been tested against several cancer cell lines, notably the A549 human lung adenocarcinoma model.
Study Findings
- Cytotoxicity Assessment :
- Structure-Activity Relationship :
- Comparative Analysis :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.
Microbial Testing
- Pathogen Resistance :
- Mechanism of Action :
Case Study 1: Anticancer Efficacy in Lung Cancer Models
A study assessed the efficacy of this compound in an A549 model. The findings suggested that the compound could significantly reduce tumor cell viability while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, the compound was effective against resistant strains of Acinetobacter baumannii. This highlights its potential role in addressing critical public health challenges posed by antibiotic resistance.
科学的研究の応用
Therapeutic Applications
Synthetic Applications
- Organic Synthesis : The unique structure of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid allows for its use as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules .
- Analytical Chemistry : This compound can be utilized in analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) for the separation and identification of heterocyclic compounds. Recent advancements in composite matrices for TLC/MALDI-MS highlight the importance of such compounds in analytical methodologies .
Case Studies
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-11(15)7-9(13(16)17)12(14)8-5-3-4-6-10(8)18-2/h3-6,9,12H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHILKJSXOOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















